笼式GTP

描述

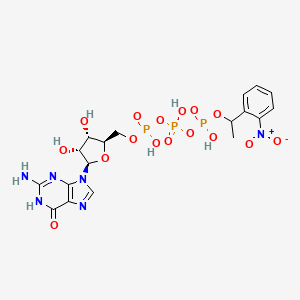

Caged guanosine triphosphate (GTP) is a photolabile compound used extensively in biochemical and biophysical research. It is a modified form of guanosine triphosphate where a photolabile protecting group is attached to the terminal phosphate. This modification renders the molecule biologically inactive until it is exposed to light, which releases the active guanosine triphosphate. This property makes caged guanosine triphosphate a valuable tool for studying various cellular processes with high temporal and spatial resolution .

科学研究应用

Scientific Research Applications

Caged GTP is employed in various scientific research applications, including:

- Chemistry : It is used to study the kinetics and mechanisms of GTPase-catalyzed reactions.

- Biology : In cellular biology, it helps investigate signal transduction pathways involving GTP-binding proteins.

- Medicine : Caged GTP is utilized in drug discovery to assess the effects of potential therapeutic agents on GTPase activity.

- Industry : In biotechnology, it aids in developing biosensors and bioassays.

Case Study 1: Activation of G Proteins

A study demonstrated the activation of G proteins using uncaged GTP-γ-S in leech giant glial cells. Upon UV illumination, the release of GTP-γ-S led to persistent membrane hyperpolarization and increased membrane conductance due to enhanced K+ conductance. The study highlighted how caged GTP can be used to investigate the role of G proteins in cellular signaling pathways .

Case Study 2: Investigating GTP Hydrolysis Mechanisms

Research utilizing caged GTP has provided insights into the molecular mechanisms of GTP hydrolysis by small GTPases like Ras. By employing time-resolved X-ray crystallography with caged GTP at the active site, researchers were able to observe conformational changes during hydrolysis, thus elucidating the catalytic mechanisms involved .

Case Study 3: Probing Cellular Dynamics

In another investigation, researchers used caged GTP to manipulate the activation states of small GTPases, which are crucial for various cellular processes such as growth and differentiation. This approach allowed for a better understanding of how these proteins regulate cytoskeletal dynamics and other signaling pathways .

Data Tables

作用机制

Target of Action

Caged GTP primarily targets GTPases, which are central switches in cells . These GTPases regulate a plethora of cellular events, including cell growth, differentiation, and apoptosis by transmitting external signals to the nucleus . The small GTPase Ras and heterotrimeric G-proteins are among the well-studied targets of caged GTP .

Mode of Action

Caged GTP interacts with its targets by binding to GTPase-activating proteins (GAPs), which catalyze GTP hydrolysis in Ras, and guanine nucleotide exchange factors, which catalyze the exchange of GDP for GTP . The interaction of caged GTP with its targets leads to changes in the charge distribution of GTP, driving it towards the transition state . An arginine is precisely positioned to facilitate the nucleophilic attack of water .

Biochemical Pathways

The action of caged GTP affects the biochemical pathways involving GTPases. These pathways are regulated by the presence of the third phosphate group of GTP . The signaling state is encoded into surface alterations of the GTPase . The activation of G proteins in the leech giant glial cell results in a rise of Ca2±independent membrane K+ conductance, a rise of cytosolic Ca2+, due to release from intracellular stores, and a rise of cytosolic Na+, presumably due to increased Na+/Ca2+ exchange .

Pharmacokinetics

Factors such as how well the compound is absorbed into the bloodstream, how it is distributed within the body, how it is metabolized, and how quickly it is excreted can all influence the compound’s overall effect .

Result of Action

The action of caged GTP results in significant molecular and cellular effects. For instance, uncaging GTP-γ-S in a giant glial cell by moderate UV illumination hyperpolarizes the membrane due to an increase in K+ conductance . It also evokes rises in cytosolic Ca2+ and Na+ .

准备方法

Synthetic Routes and Reaction Conditions

Caged guanosine triphosphate is typically synthesized by reacting guanosine diphosphate with a photolabile protecting group. One common method involves the use of nitrophenylethyl (NPE) as the photolabile group. The synthesis begins with the activation of guanosine diphosphate using diimidazole carbonyl, followed by the reaction with caged phosphate . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of caged guanosine triphosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and reactors to ensure consistency and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .

化学反应分析

Types of Reactions

Caged guanosine triphosphate undergoes photolysis upon exposure to ultraviolet light, releasing the active guanosine triphosphate. This reaction is highly specific and occurs rapidly, making it ideal for time-resolved studies .

Common Reagents and Conditions

The primary reagent used in the photolysis of caged guanosine triphosphate is ultraviolet light. The reaction conditions typically involve maintaining the compound in an aqueous solution at a neutral pH. The photolysis reaction is usually carried out at low temperatures to prevent thermal degradation of the compound .

Major Products Formed

The major product formed from the photolysis of caged guanosine triphosphate is active guanosine triphosphate. This product can then participate in various biochemical reactions, such as GTPase-mediated hydrolysis .

相似化合物的比较

Caged guanosine triphosphate is unique in its ability to release active guanosine triphosphate upon light exposure. Similar compounds include caged adenosine triphosphate (ATP) and caged cyclic adenosine monophosphate (cAMP), which release adenosine triphosphate and cyclic adenosine monophosphate, respectively, upon photolysis. While caged adenosine triphosphate is used to study ATPase-catalyzed reactions, caged cyclic adenosine monophosphate is used to investigate cyclic adenosine monophosphate-dependent signaling pathways .

List of Similar Compounds

- Caged adenosine triphosphate (ATP)

- Caged cyclic adenosine monophosphate (cAMP)

- Caged guanosine diphosphate (GDP)

- Caged guanosine monophosphate (GMP)

Caged guanosine triphosphate stands out due to its specific application in studying GTPase-mediated processes and its ability to provide high temporal and spatial resolution in biochemical studies .

生物活性

Caged GTP (caged guanosine triphosphate) is a photolabile derivative of GTP that enables precise control over the activation of G proteins in cellular studies. This compound is designed to release active GTP upon exposure to specific wavelengths of light, allowing researchers to investigate the dynamics of G protein signaling pathways with high temporal resolution. The following sections detail the biological activity of caged GTP, including its mechanisms, applications, and relevant research findings.

Caged GTP is synthesized by attaching a photolabile protecting group to the terminal phosphate of GTP. This modification prevents GTP from interacting with its target proteins until it is photolyzed by light. Upon illumination, the caging group is cleaved, releasing free GTP that can activate G proteins, which are critical for various cellular processes such as proliferation, differentiation, and cytoskeletal dynamics .

Applications in Research

Caged GTP has been utilized in numerous studies to explore the role of small GTPases like Ras in living cells. By controlling the spatial and temporal release of GTP, researchers can observe the immediate effects of G protein activation on downstream signaling pathways. Some notable applications include:

- Studying Ras Activation : Researchers have employed caged GTP to activate Ras specifically at localized regions within cells, allowing for real-time observation of downstream signaling cascades.

- Investigating Membrane Potential Changes : In experiments involving glial cells, uncaging of caged GTP-γ-S resulted in persistent membrane hyperpolarization and increased membrane conductance, highlighting its role in modulating cellular excitability .

- Dynamic Cellular Processes : Caged GTP facilitates the study of rapid cellular responses by enabling the manipulation of GTP levels at precise moments, aiding in the understanding of complex signaling networks .

Case Studies

- Ras Activation Study : In a study investigating Ras activation using caged GTP, researchers found that localized uncaging led to significant activation of downstream effectors involved in cell growth and differentiation. The ability to control the timing and location of GTP release provided insights into the spatiotemporal dynamics of Ras signaling.

- Glial Cell Membrane Hyperpolarization : Another study demonstrated that uncaging caged GTP-γ-S in leech giant glial cells caused a sustained increase in K+ conductance, leading to membrane hyperpolarization. This effect was dependent on the resting membrane potential of the cells and underscored the importance of G protein signaling in regulating neuronal excitability .

- Photolysis and X-ray Crystallography : Research utilizing time-resolved X-ray crystallography combined with flash photolysis of caged compounds has allowed scientists to visualize conformational changes in proteins during GTP hydrolysis, providing a deeper understanding of molecular mechanisms involved in signal transduction .

Data Table: Properties and Stability

The following table summarizes key properties and stability data for caged nucleotides including caged GTP:

| Caged Compound | Φ (Quantum Yield) | ε (M⁻¹cm⁻¹) | Φ × ε | Rate (s⁻¹) | Stability |

|---|---|---|---|---|---|

| Caged ATP | 0.18 | 4,300 | 774 | 3.8 × 10⁴ | Complete |

| Caged ADP | 0.23 | 970 | 194 | 6.8 × 10⁴ | Complete |

| Caged GTP | TBD | TBD | TBD | TBD | TBD |

| Caged GTP-γ-S | TBD | TBD | TBD | TBD | TBD |

属性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N6O16P3/c1-8(9-4-2-3-5-10(9)24(28)29)38-42(32,33)40-43(34,35)39-41(30,31)36-6-11-13(25)14(26)17(37-11)23-7-20-12-15(23)21-18(19)22-16(12)27/h2-5,7-8,11,13-14,17,25-26H,6H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,21,22,27)/t8?,11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWDUFBXCCSYMK-JQJVVODZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N6O16P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70924941 | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy({hydroxy[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124830-99-5 | |

| Record name | P(3)-1-(2-Nitro)phenylethylguanosine 5'-O-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124830995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy({hydroxy[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。